Rofenaid

Description

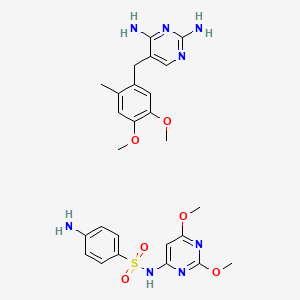

Properties

CAS No. |

8076-37-7 |

|---|---|

Molecular Formula |

C26H32N8O6S |

Molecular Weight |

584.6 g/mol |

IUPAC Name |

4-amino-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide;5-[(4,5-dimethoxy-2-methylphenyl)methyl]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C14H18N4O2.C12H14N4O4S/c1-8-4-11(19-2)12(20-3)6-9(8)5-10-7-17-14(16)18-13(10)15;1-19-11-7-10(14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h4,6-7H,5H2,1-3H3,(H4,15,16,17,18);3-7H,13H2,1-2H3,(H,14,15,16) |

InChI Key |

ADIRUHPHKMZNAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1CC2=CN=C(N=C2N)N)OC)OC.COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Rofenaid is prepared by combining sulfadimethoxine and ormetoprim in specific proportions. Sulfadimethoxine is synthesized through the sulfonation of 2,4-dimethoxyaniline followed by condensation with 4-aminobenzenesulfonamide. Ormetoprim is synthesized by reacting 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine with formaldehyde and formic acid .

Industrial Production Methods

In industrial settings, this compound is produced by mixing sulfadimethoxine and ormetoprim in a carrier suitable for incorporation into feed. The mixture is then packaged in multiwall paper bags with a protective barrier ply to ensure stability and prevent contamination .

Chemical Reactions Analysis

Oxidation Reactions

Sulfadimethoxine (SDM) undergoes photodegradation under UV light, particularly in aqueous environments. Exposure to sunlight in the presence of fulvic acid and iron (III) accelerates its breakdown into sulfone derivatives . For example:

Ormetoprim (OMP) demonstrates greater oxidative stability compared to SDM in environmental matrices, with degradation rates 40% slower in soil-feces mixtures .

Hydrolysis and pH-Dependent Behavior

Both SDM and OMP exhibit pH-dependent solubility and reactivity:

| Property | Sulfadimethoxine (SDM) | Ormetoprim (OMP) |

|---|---|---|

| Water solubility (mg/L) | 343 | 1,540 |

| Log Kow | 1.63 | 1.23 |

| pKa | 2.4 / 6.0 | Weak base |

-

SDM hydrolysis : Dominates at pH > 6.0 due to deprotonation of its sulfonamide group .

-

OMP protonation : Preferentially adsorbs to clay minerals at neutral pH via cation exchange .

Photodegradation

-

SDM : Degrades in sunlight with a half-life of 28 days in pure water, reduced to 10–14 days with fulvic acid/iron catalysts .

-

OMP : Minimal photolysis observed; primary degradation occurs via microbial action .

Microbial Metabolism

-

SDM is metabolized by soil bacteria into N-acetyl sulfadimethoxine , while OMP forms dihydro-ormetoprim under anaerobic conditions .

Sorption and Mobility

Sorption coefficients () in soils:

| Compound | Loam Soil (, L/kg) | Sandy Soil (, L/kg) |

|---|---|---|

| SDM | 1.2 | 0.8 |

| OMP | 4.5 | 3.1 |

OMP’s higher values indicate stronger soil binding, reducing its leaching potential compared to SDM .

Stability in Biological Matrices

-

Feces : SDM degrades completely within 40 days, while OMP persists for >55 days .

-

Aquatic systems : SDM’s Henry’s Law constant ( atm·m³/mol) suggests negligible volatilization .

Reaction Byproducts and Hazards

-

SDM oxidation byproducts : Sulfone derivatives exhibit 2.5× higher cytotoxicity in aquatic bioassays .

-

OMP reduction products : Dihydro derivatives show reduced antimicrobial activity but increased persistence in anaerobic sediments .

Comparative Stability in Environmental Media

| Condition | SDM Half-Life | OMP Half-Life |

|---|---|---|

| Sunlight (water) | 14–28 days | >60 days |

| Soil (aerobic) | 30 days | 45 days |

| Feces (pH 7.5) | 25 days | 55 days |

Scientific Research Applications

Prevention of Coccidiosis

Rofenaid is particularly effective in preventing coccidiosis in turkeys and chickens. Studies have shown that it significantly increases the livability of turkeys exposed to Eimeria infections. For example, research indicated that turkeys receiving this compound exhibited higher survival rates compared to non-medicated groups exposed to the same pathogens .

Treatment of Bacterial Infections

In addition to its anticoccidial properties, this compound has been documented to aid in the treatment of bacterial infections such as colibacillosis in chickens. The combination of sulfadimethoxine and ormetoprim enhances therapeutic efficacy, making it a preferred choice for veterinarians managing poultry health .

Study on Efficacy Against Fowl Cholera

A pivotal study evaluated the effectiveness of this compound in preventing fowl cholera in turkeys. The results indicated that this compound significantly improved survival rates when combined with vaccination against Pasteurella multocida. The study highlighted that turkeys treated with this compound had better health outcomes compared to untreated controls .

Residue Studies

Research has also focused on the tissue residue levels following the administration of this compound. These studies are crucial for ensuring that meat products remain safe for human consumption. Findings suggest that with proper withdrawal times (up to 5 days before harvesting), this compound can be used without exceeding acceptable residue limits .

Comparative Analysis of Anticoccidial Agents

To provide further insight into the effectiveness of this compound compared to other anticoccidial agents, the following table summarizes key characteristics:

| Agent | Active Ingredients | Target Pathogens | Efficacy | Safety Profile |

|---|---|---|---|---|

| This compound | Sulfadimethoxine + Ormetoprim | Eimeria, Pasteurella multocida | High | High |

| Monensin | Monensin | Eimeria species | Moderate | Moderate |

| Lasalocid | Lasalocid | Eimeria species | High | Low (to dogs) |

| Nicarbazin | Nicarbazin | Eimeria species | High (synergistic) | Moderate |

Mechanism of Action

Rofenaid exerts its effects through the combined action of sulfadimethoxine and ormetoprim. Sulfadimethoxine inhibits the synthesis of dihydrofolic acid by competing with para-aminobenzoic acid, while ormetoprim inhibits dihydrofolate reductase, preventing the conversion of dihydrofolic acid to tetrahydrofolic acid. This dual inhibition disrupts the synthesis of nucleic acids and proteins, leading to the death of bacterial cells and the prevention of coccidiosis .

Comparison with Similar Compounds

Key Insights :

- Synergy vs. Additivity : Unlike sulfonamide-only formulations (e.g., PoultrySulfa), this compound’s dual mechanism provides synergistic inhibition of folate metabolism, improving efficacy against resistant strains .

- Residue Clearance: this compound clears faster from eggs than older sulfonamides like sulfaquinoxaline (14 days vs. >21 days in some analogs) .

Efficacy in Disease Control

Bacterial Infections

Coccidiosis

- Chukar Partridges : this compound (0.0125% sulfadimethoxine + 0.0075% ormetoprim) eliminated mortality in flocks with moderate coccidiosis, whereas unmedicated groups suffered 52% mortality .

- Withdrawal Times : Compared to Coyden (clopidol; 5-day withdrawal), this compound’s 5-day withdrawal period aligns with industry standards for sulfonamide combinations .

Tolerance in Poultry

Environmental and Regulatory Status

- Global Approvals: this compound is approved in the US and Australia, whereas Solquin (sulfaquinoxaline + diaveridine) is restricted to Australia due to regional resistance patterns .

- Resistance Management : this compound’s dual-component formula delays resistance development compared to single-agent sulfonamides like sulfadimethoxine alone .

Data Tables

Table 1: Efficacy Against Coccidiosis in Poultry

Table 2: Tissue Clearance Post-Treatment

| Species | Component | Time to <0.01 ppm (days) | Reference |

|---|---|---|---|

| Chicken | Sulfadimethoxine | 9 | |

| Chicken | Ormetoprim | 7 | |

| Turkey | Sulfadimethoxine | 14 | |

| Turkey | Ormetoprim | 12 |

Q & A

Basic Research Questions

Q. How should researchers structure the methods section to ensure reproducibility in studies investigating Rofenaid's efficacy?

- Methodological Answer : Include detailed protocols for dosage administration, experimental conditions (e.g., temperature, pH), and statistical analysis methods. Reference established pharmacological testing frameworks (e.g., OECD guidelines) and provide raw data in supplementary materials. Clearly distinguish between novel methodologies and adaptations of existing protocols .

- Data Example : For in vitro studies, specify cell lines (e.g., HeLa cells), this compound concentrations tested, and incubation times. Tabulate control vs. treatment group results with standard deviations.

Q. What ethical considerations are critical when designing clinical trials involving this compound?

- Methodological Answer : Obtain Institutional Review Board (IRB) approval and ensure informed consent documents detail potential risks (e.g., drug interactions). Adhere to CONSORT guidelines for randomized controlled trials, including randomization methods and blinding procedures. Reference clinical trial registries (e.g., ClinicalTrials.gov ) in the "Materials and Methods" section .

Q. How can researchers manage contradictory data in pharmacokinetic studies of this compound?

- Methodological Answer : Conduct sensitivity analyses to identify outliers and validate results through independent replication. Use statistical tools (e.g., Grubbs' test for outliers) and cross-reference findings with prior studies to contextualize discrepancies. Discuss limitations in sample size or measurement techniques in the "Discussion" section .

Q. What types of research data are essential for this compound studies?

- Methodological Answer : Collect quantitative data (e.g., bioavailability metrics, half-life calculations) and qualitative data (e.g., histological observations). Ensure datasets are FAIR (Findable, Accessible, Interoperable, Reusable) and comply with disciplinary repositories (e.g., PubChem for chemical properties) .

Advanced Research Questions

Q. How can factorial design be applied to optimize this compound's stability under varying environmental conditions?

- Methodological Answer : Design a 2^k factorial experiment to test interactions between variables (e.g., temperature, humidity, light exposure). Use ANOVA to analyze main effects and interaction terms. Report coefficients of variation and confidence intervals for each factor. Reference Edwards' optimization framework for pharmaceutical stability testing .

- Data Example : A 2³ factorial design table comparing degradation rates (%) across 8 experimental conditions.

Q. What theoretical frameworks are suitable for modeling this compound's mechanism of action in multi-drug-resistant pathogens?

- Methodological Answer : Integrate molecular docking simulations (e.g., AutoDock Vina) with kinetic models (e.g., Michaelis-Menten equations) to predict binding affinities and enzymatic inhibition. Validate predictions using in vitro assays (e.g., minimum inhibitory concentration tests). Link findings to broader theories of antimicrobial resistance .

Q. How can researchers reconcile discrepancies between in silico predictions and in vivo efficacy results for this compound?

- Methodological Answer : Perform meta-analyses to identify confounding variables (e.g., metabolic pathways in animal models). Use machine learning (e.g., random forest regression) to weight predictive variables. Publish negative results in open-access repositories to reduce publication bias .

Q. What strategies enhance the rigor of dose-response studies for this compound in heterogeneous populations?

- Methodological Answer : Stratify participants by biomarkers (e.g., CYP450 enzyme activity) and employ adaptive trial designs. Use Bayesian statistics to update dose-response curves dynamically. Include power calculations in pre-registered protocols to justify sample sizes .

Methodological Notes

- Data Presentation : Use standardized units (e.g., µM for concentration) and avoid duplicating data in text and tables. For large datasets, provide interactive visualizations in supplementary materials .

- Theoretical Grounding : Explicitly state hypotheses in the "Introduction" and align experimental variables with conceptual frameworks (e.g., "this compound's efficacy will correlate with membrane permeability as per Fick's Law") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.